Dimaprit Dihydrochloride
Overview
Description
Dimaprit dihydrochloride is a selective histamine H2 receptor agonist. It is known for its ability to stimulate histamine receptors, particularly H2 receptors, which play a crucial role in various physiological processes such as gastric acid secretion, vasodilation, and cardiac rhythm regulation . The compound has a molecular formula of C6H17Cl2N3S and a molecular weight of 234.19 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimaprit dihydrochloride can be synthesized through the reaction of 3-dimethylaminopropylamine with thiourea, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction typically involves the following steps:
Reaction of 3-dimethylaminopropylamine with thiourea: This step forms the intermediate compound, 3-(dimethylamino)propyl isothiourea.
Addition of hydrochloric acid: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Dimaprit dihydrochloride primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as amines and thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: The major products are typically substituted isothiourea derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction can yield amine derivatives.
Scientific Research Applications
Mechanism of Action
Dimaprit dihydrochloride exerts its effects by selectively binding to histamine H2 receptors. Upon binding, it activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This activation triggers various downstream signaling pathways, resulting in physiological responses such as increased gastric acid secretion, vasodilation, and modulation of immune responses . The compound also inhibits nitric oxide synthase (nNOS), contributing to its central effects upon systemic administration .
Comparison with Similar Compounds
Dimaprit dihydrochloride is unique due to its high selectivity for histamine H2 receptors. Similar compounds include:
Betazole: Another histamine H2 receptor agonist, but with different pharmacokinetic properties.
Amthamine: A selective H2 receptor agonist with a different chemical structure and receptor affinity.
Dimethylhistamine: A histamine analog with activity on both H1 and H2 receptors.
This compound stands out due to its specificity and effectiveness in selectively targeting H2 receptors, making it a valuable tool in research and pharmacology .
Biological Activity
Dimaprit dihydrochloride, a selective histamine H2 receptor agonist, has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health, neuropharmacology, and cytoprotection. This article synthesizes research findings on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Property | Details |
---|---|
Chemical Name | S-(3-Dimethylaminopropyl)isothiourea dihydrochloride |
Molecular Formula | C₆H₁₅N₃S·2HCl |
Molecular Weight | 234.19 g/mol |
CAS Number | 23256-33-9 |
Purity | >95% |
Dimaprit primarily functions as a selective H2 receptor agonist , which means it activates the H2 receptors that are involved in various physiological processes including gastric acid secretion and vasodilation. Its ability to inhibit nitric oxide synthase (nNOS) with an IC50 of 49 µM further highlights its role in modulating vascular tone and inflammation .
Biological Effects
-
Vasodilation and Cardiovascular Effects
- Dimaprit has been shown to induce vasodilation without causing itchiness, which is a common side effect associated with other histamine receptor activations. In studies involving human volunteers, pretreatment with the H2 antagonist cimetidine blocked this effect, confirming the specificity of dimaprit's action through H2 receptors .
-
Cytoprotection
- Research indicates that dimaprit exerts cytoprotective effects, particularly in models of liver injury. A study demonstrated that it could suppress ischemia-induced cytokine release and ameliorate liver damage in rats . This suggests potential therapeutic applications in conditions characterized by oxidative stress and tissue injury.
- Neuropharmacological Effects
Case Study: Liver Injury Amelioration
In a controlled study involving rats subjected to ischemic conditions, administration of dimaprit significantly reduced the levels of pro-inflammatory cytokines and improved liver function markers compared to untreated controls. This underscores its potential as a protective agent against hepatic ischemia-reperfusion injury .
Study on Vasodilatory Effects
A double-blind study with ten healthy volunteers assessed the vasodilatory effects of dimaprit on the ocular surface. Results indicated significant vasodilation mediated through H2 receptors without associated pruritus, demonstrating its therapeutic potential in ocular conditions requiring vascular modulation .
Summary of Biological Activities
Properties
CAS No. |
23256-33-9 |
---|---|
Molecular Formula |
C6H16ClN3S |
Molecular Weight |
197.73 g/mol |
IUPAC Name |
3-(dimethylamino)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |
InChI Key |
XFELLTMDCGRCBW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCSC(=N)N.Cl.Cl |
Canonical SMILES |
CN(C)CCCSC(=N)N.Cl |
Key on ui other cas no. |
23256-33-9 |
Pictograms |
Irritant |
Related CAS |
65119-89-3 (Parent) |
Synonyms |
Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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